![molecular formula C15H20N2O2S B2370215 1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(tert-butyl)urea CAS No. 2034440-05-4](/img/structure/B2370215.png)
1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(tert-butyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(tert-butyl)urea is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BTTU, and it is widely used in research laboratories for various purposes.
Applications De Recherche Scientifique
Acetylcholinesterase Inhibitors
A study on a series of flexible ureas, including structures related to 1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(tert-butyl)urea, showed that these compounds were synthesized and assessed for antiacetylcholinesterase activity. The research aimed to optimize spacer length and test compounds with greater conformational flexibility for potential applications in treating conditions like Alzheimer's disease (Vidaluc et al., 1995).
Cyclodextrin Complexation and Molecular Devices
Another study explored the complexation of stilbene derivatives, closely related to the chemical structure , with cyclodextrin. These complexes demonstrated photoisomerization properties and self-assembly into molecular devices, suggesting applications in developing new materials for photonic and electronic devices (Lock et al., 2004).
Anticancer Activity
Research on thiourea derivatives, which share a similar structural motif with 1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(tert-butyl)urea, indicated strong anticancer activity in several assays and cell lines. This study highlights the potential of these compounds in the development of new anticancer therapies (Nammalwar et al., 2010).
Synthesis and Application of Ureas
A methodological study demonstrated the synthesis of ureas from carboxylic acids, showcasing the versatility of urea derivatives in chemical synthesis and their potential applications in medicinal chemistry and material science (Thalluri et al., 2014).
Metabolism and Disposition
Investigations into the metabolism and disposition of urea derivatives, including the 1-aryl-3-(2-chloroethyl) ureas, have provided insights into the biotransformation of these compounds. This research is crucial for understanding the pharmacokinetics and toxicology of potential drug candidates (Maurizis et al., 1998).
Propriétés
IUPAC Name |
1-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-tert-butylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-15(2,3)17-14(19)16-8-12(18)11-9-20-13-7-5-4-6-10(11)13/h4-7,9,12,18H,8H2,1-3H3,(H2,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKTUAKUAGXRIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC(C1=CSC2=CC=CC=C21)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(tert-butyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,9-dimethyl-1-(2-methylbenzyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2370132.png)
![2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2370134.png)
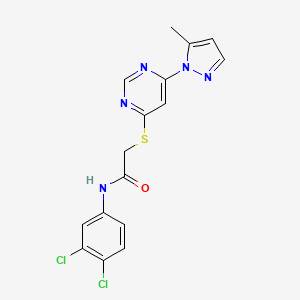
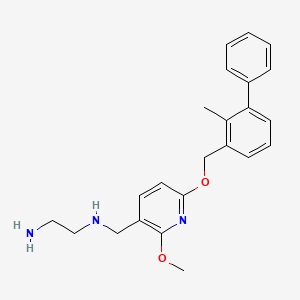

![(2-Azaspiro[4.4]nonan-3-yl)methanol](/img/structure/B2370139.png)
![Tert-butyl 3-[[(2-chloroacetyl)amino]methyl]-3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate](/img/structure/B2370143.png)
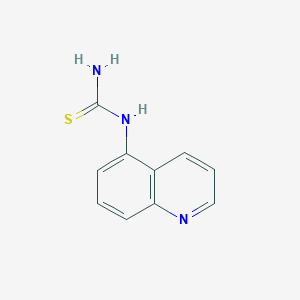

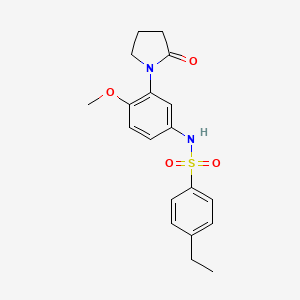
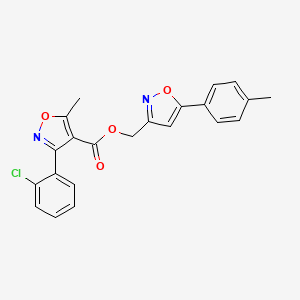
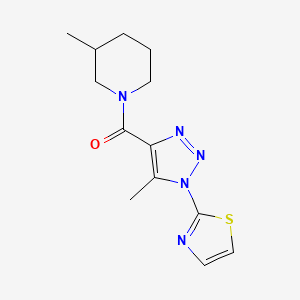
![N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2370151.png)
